2-[(4-Methylphenyl)methyl]cyclopent-1-ene-1-carboxylic acid
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Overview
Description
2-[(4-Methylphenyl)methyl]cyclopent-1-ene-1-carboxylic acid is an organic compound with a unique structure that combines a cyclopentene ring with a carboxylic acid functional group and a 4-methylphenylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)methyl]cyclopent-1-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclopentene with a suitable carboxylating agent in the presence of a catalyst. For example, the reaction of cyclopentene with carbon dioxide in the presence of a palladium catalyst can yield the desired carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylphenyl)methyl]cyclopent-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The compound can undergo substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-[(4-Methylphenyl)methyl]cyclopent-1-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenyl)methyl]cyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl cyclopentene-1-carboxylate: A related compound with a similar cyclopentene ring structure but with a methyl ester group instead of a carboxylic acid group.
2-Methyl-1-cyclopentene-1-carboxylic acid: Another similar compound with a methyl group on the cyclopentene ring.
Uniqueness
2-[(4-Methylphenyl)methyl]cyclopent-1-ene-1-carboxylic acid is unique due to the presence of the 4-methylphenylmethyl substituent, which can impart distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
785814-42-8 |
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Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
2-[(4-methylphenyl)methyl]cyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C14H16O2/c1-10-5-7-11(8-6-10)9-12-3-2-4-13(12)14(15)16/h5-8H,2-4,9H2,1H3,(H,15,16) |
InChI Key |
RFWMTWOLHLFCAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=C(CCC2)C(=O)O |
Origin of Product |
United States |
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